molecular formula C9H5BrIN B1383054 3-Bromo-7-iodoquinoline CAS No. 1354223-46-3

3-Bromo-7-iodoquinoline

Cat. No. B1383054
M. Wt: 333.95 g/mol
InChI Key: BUYRRYFIHUENHV-UHFFFAOYSA-N
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Description

3-Bromo-7-iodoquinoline is a compound with the molecular formula C9H5BrIN . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of 3-Bromo-7-iodoquinoline and its derivatives has been achieved through various methods. One such method involves the Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic chemistry to synthesize various organic compounds .


Molecular Structure Analysis

The molecular structure of 3-Bromo-7-iodoquinoline is represented by the InChI code 1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H . This indicates the presence of a quinoline core structure with bromine and iodine substituents at the 3rd and 7th positions respectively .


Chemical Reactions Analysis

Quinoline, the core structure of 3-Bromo-7-iodoquinoline, is known to undergo various chemical reactions. It forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

3-Bromo-7-iodoquinoline is a solid substance with a molecular weight of 333.95 . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Biologically Active Compounds : 3-Bromo-7-iodoquinoline derivatives are key intermediates in synthesizing various biologically active compounds. For example, 6-bromo-4-iodoquinoline is synthesized from 2,2-dimethyl-1,3- dioxane-4,6-dione and 4-bromoaniline, used in making compounds like GSK2126458 (Wang et al., 2015).
  • Chemical Transformations for Further Studies : Chemical transformation studies of 3-bromo-7-iodoquinoline derivatives, such as the synthesis of primary 4-amino-2,3-disubstituted quinolines, provide insights into the potential of these compounds in various applications (Mphahlele & Mtshemla, 2008).

Applications in Medical Research

  • Exploring Anti-Cancer Properties : Research on compounds like 4-(3-dimethylaminopropylamino)-7-[123I]-iodoquinoline indicates potential applications in the detection of cancers such as melanoma (Lambrecht et al., 1984).
  • Antiplasmodial Activity : 3-Bromo-7-iodoquinoline derivatives have been studied for their activity against Plasmodium falciparum, the parasite responsible for malaria, showing promising results in combating both chloroquine-susceptible and -resistant strains (De et al., 1998).

Photolabile Protecting Groups

  • Use in Two-Photon Excitation : 8-Bromo-7-hydroxyquinoline (BHQ) is explored for its efficiency in photolysis, making it a potential candidate for use as a photolabile protecting group in studying cell physiology with light, especially two-photon excitation (Zhu et al., 2006).

Synthesis of Novel Compounds

  • Synthesis of Novel Quinoline Derivatives : The synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid from 2,6-dibromo-4-nitroaniline using modified procedures shows the versatility of 3-bromo-7-iodoquinoline in creating novel quinoline derivatives (Dumont & Slegers, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives, including 3-Bromo-7-iodoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Future research may focus on the synthesis of novel quinoline derivatives and the exploration of their biological activities .

properties

IUPAC Name

3-bromo-7-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYRRYFIHUENHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-iodoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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